molecular formula C21H44N2 B12673919 1,3-Propanediamine, N-9-octadecenyl- CAS No. 4573-44-8

1,3-Propanediamine, N-9-octadecenyl-

Cat. No.: B12673919
CAS No.: 4573-44-8
M. Wt: 324.6 g/mol
InChI Key: TUFJPPAQOXUHRI-MDZDMXLPSA-N
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Description

1,3-Propanediamine, N-9-octadecenyl- is an organic compound with the molecular formula C21H44N2. It is also known as N-Oleyl-1,3-propanediamine. This compound is a diamine, meaning it contains two amine groups, and it features a long alkenyl chain, which contributes to its unique properties. It is commonly used as a surfactant, corrosion inhibitor, and emulsifier .

Preparation Methods

1,3-Propanediamine, N-9-octadecenyl- can be synthesized through various methods. One common synthetic route involves the reaction of oleylamine with 1,3-dibromopropane. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through distillation or recrystallization .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The compound is produced by companies such as AkzoNobel, which markets it under the trade name Duomeen OL .

Chemical Reactions Analysis

1,3-Propanediamine, N-9-octadecenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, forming derivatives such as alkylated or acylated products. .

Major products formed from these reactions include various amides, nitriles, and substituted amines, which have applications in different industries.

Scientific Research Applications

1,3-Propanediamine, N-9-octadecenyl- has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-9-octadecenyl- is primarily based on its ability to interact with surfaces and interfaces. The long alkenyl chain allows it to anchor to hydrophobic surfaces, while the amine groups can form hydrogen bonds or ionic interactions with other molecules. This dual functionality makes it an effective surfactant and emulsifier .

In biological systems, the compound can interact with cell membranes, altering their properties and affecting processes such as membrane fluidity and permeability. These interactions are crucial for its applications in drug delivery and other biomedical fields .

Comparison with Similar Compounds

1,3-Propanediamine, N-9-octadecenyl- can be compared with other similar compounds such as:

The uniqueness of 1,3-Propanediamine, N-9-octadecenyl- lies in its combination of a long alkenyl chain and two amine groups, which provide it with enhanced surfactant properties and versatility in various applications.

Properties

CAS No.

4573-44-8

Molecular Formula

C21H44N2

Molecular Weight

324.6 g/mol

IUPAC Name

N'-[(E)-octadec-9-enyl]propane-1,3-diamine

InChI

InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9+

InChI Key

TUFJPPAQOXUHRI-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCNCCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN

Origin of Product

United States

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